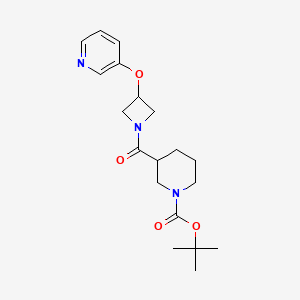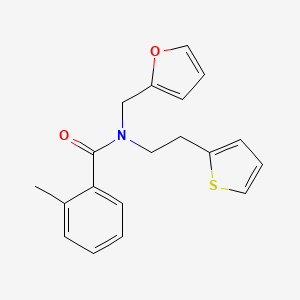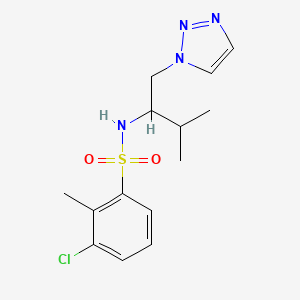![molecular formula C28H23FN2O2 B2555008 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-08-2](/img/structure/B2555008.png)
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine derivatives are a class of compounds that have been extensively researched as potential anti-cancer drugs . They are known for their high cytotoxic activity . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
Molecular Structure Analysis
Acridine derivatives are characterized by a planar ring structure that allows them to act as DNA intercalators . This means they can insert themselves between the base pairs of the DNA double helix, which can interfere with the function of the DNA.Chemical Reactions Analysis
The chemical reactions involving acridine derivatives can be complex and varied, depending on the specific compound and the conditions .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
Acridine derivatives have been used to create fluorescent probes for dynamic monitoring of cell polarity variation . These probes are sensitive to changes in polarity and viscosity, which are important parameters in cell metabolism .
Cell Imaging
These fluorescent probes based on acridine derivatives have been used in HeLa cell imaging experiments due to their good photostability . For example, one probe could locate lipid droplets and others could stain lysosomes .
Therapeutic Agents
Acridine derivatives have been actively researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
DNA Intercalation
The mode of action of acridine is primarily through DNA intercalation, which impacts biological processes involving DNA and related enzymes . This property makes acridine derivatives useful in cancer treatment .
Luminous Materials
Acridine derivatives have been used to develop luminous materials . For instance, a novel acridine-carbazole hybrid donor was synthesized using dimethyl acridine (DMAc) and carbazole (Cz) donors .
Organoelectronics and Photophysics
Due to their wide variety of applications in organoelectronics, photophysics, material sciences, and biological sciences, acridine derivatives have found widespread use .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
13-[(2-fluorophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O2/c1-32-24-13-14-25(33-2)27-21(24)15-17-11-12-20-19-8-4-6-10-23(19)31(28(20)26(17)30-27)16-18-7-3-5-9-22(18)29/h3-10,13-15H,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSBOITVUOPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)


![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)